5-Amino-4-bromothiophene-2-carboxylic acid

Epigenetics Bromodomain inhibition BRD4

5-Amino-4-bromothiophene-2-carboxylic acid (CAS 1367937-00-5) is a polysubstituted thiophene derivative with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 g/mol. This compound features a thiophene core bearing three distinct functional groups at precise positions: a 5-amino group, a 4-bromine atom, and a 2-carboxylic acid moiety.

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
Cat. No. B13565370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-bromothiophene-2-carboxylic acid
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1Br)N)C(=O)O
InChIInChI=1S/C5H4BrNO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,7H2,(H,8,9)
InChIKeyLGULHFRXMKEWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-bromothiophene-2-carboxylic Acid: A Multifunctional Thiophene Scaffold for Medicinal Chemistry and Organic Synthesis


5-Amino-4-bromothiophene-2-carboxylic acid (CAS 1367937-00-5) is a polysubstituted thiophene derivative with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 g/mol . This compound features a thiophene core bearing three distinct functional groups at precise positions: a 5-amino group, a 4-bromine atom, and a 2-carboxylic acid moiety . The ortho-relationship between the amino and bromine substituents on the thiophene ring establishes a distinctive chemical environment that differentiates this compound from other aminobromothiophene carboxylic acid positional isomers, offering unique reactivity profiles for cross-coupling chemistry and heterocyclic scaffold construction .

Why 5-Amino-4-bromothiophene-2-carboxylic Acid Cannot Be Substituted with Alternative Thiophene Analogs


The functional performance of thiophene-2-carboxylic acid derivatives is exquisitely sensitive to both the specific substituent pattern and the precise positional arrangement of functional groups. In studies of human D-amino acid oxidase (DAO) inhibition, structurally related thiophene carboxylic acids with branched-chain modifications exhibited IC50 values ranging from 4.4 μM to >100 μM, demonstrating that seemingly minor structural variations produce order-of-magnitude differences in biological activity [1]. The 5-amino-4-bromo-2-carboxylic acid substitution pattern presents a unique orthogonal reactivity profile: the bromine at position 4 serves as a handle for palladium-catalyzed cross-coupling reactions, the amino group at position 5 enables diazotization, acylation, and heterocycle formation, while the carboxylic acid at position 2 permits amide bond formation or esterification . Replacing this compound with a positional isomer, such as 4-amino-5-bromothiophene-2-carboxylic acid, alters the electronic distribution and steric accessibility of each reactive site, fundamentally changing both the synthetic outcomes and the biological target engagement profile of any derived molecules .

Quantitative Differentiation Evidence for 5-Amino-4-bromothiophene-2-carboxylic Acid


BRD4 BD1 Bromodomain Binding Affinity of 5-Amino-4-bromothiophene-2-carboxylic Acid

5-Amino-4-bromothiophene-2-carboxylic acid exhibits measurable but modest binding affinity to the BRD4 BD1 bromodomain with a Kd of 3.30 μM (3,300 nM) determined by isothermal titration calorimetry (ITC) [1]. In comparison, the BET bromodomain chemical probe (+)-JQ1 demonstrates sub-nanomolar potency against BRD4 with Kd values of approximately 50-90 nM, representing a >35-fold difference in affinity [2]. This affinity profile confirms that 5-amino-4-bromothiophene-2-carboxylic acid does not function as a potent BRD4 inhibitor, but its detectable binding provides a validated starting point for fragment-based drug discovery or for use as a non-covalent BRD4 ligand in biochemical assays requiring reversible, lower-affinity engagement [1].

Epigenetics Bromodomain inhibition BRD4 Chemical probe ITC

Monoamine Oxidase A (MAO-A) Inhibitory Activity Profile

5-Amino-4-bromothiophene-2-carboxylic acid demonstrates weak inhibitory activity against recombinant human monoamine oxidase A (MAO-A) with an IC50 of 40 μM (40,000 nM) as measured by the Amplex Red fluorescence-based assay following 15-minute incubation [1]. For context, the clinically used irreversible MAO-A/B inhibitor phenelzine exhibits IC50 values in the low nanomolar range, and the reversible MAO-A inhibitor moclobemide shows IC50 values of approximately 6 μM [2]. The 40 μM IC50 of 5-amino-4-bromothiophene-2-carboxylic acid places it >6-fold less potent than moclobemide and orders of magnitude less potent than phenelzine, confirming its classification as a low-potency MAO-A ligand rather than a therapeutically viable inhibitor [1].

Monoamine oxidase MAO-A Neuropharmacology Enzyme inhibition IC50

Structure-Activity Relationship: D-Amino Acid Oxidase (DAO) Inhibition by Thiophene Carboxylic Acids

A systematic SAR study of thiophene carboxylic acids as human D-amino acid oxidase (DAO) inhibitors revealed that structurally related compounds exhibit IC50 values spanning more than two orders of magnitude, ranging from 4.4 μM to >100 μM depending on specific substitution patterns [1]. Within this series, compound 2a achieved an IC50 of 4.4 ± 0.6 μM, whereas compounds 1s, 1t, 1u, and 1v with alternative substitution patterns demonstrated IC50 values >100 μM [1]. This >22-fold activity difference underscores that the precise arrangement of substituents on the thiophene core is a critical determinant of DAO inhibition potency [1]. While 5-amino-4-bromothiophene-2-carboxylic acid itself was not directly assayed in this study, its 5-amino-4-bromo substitution pattern represents a distinct chemical space within this pharmacophore, and the class-level SAR demonstrates that swapping to a different positional isomer or altering the bromine/amino arrangement can produce dramatic changes in target engagement .

D-amino acid oxidase DAO SAR Thiophene carboxylic acid IC50

Purity Benchmark: Commercial Availability with Defined Analytical Specifications

5-Amino-4-bromothiophene-2-carboxylic acid is commercially available with a documented purity specification of 98% from a major chemical supplier (Leyan, Product No. 1601395), with the explicit note that purity values represent storage guidance specifications and that individual batches may vary . In contrast, the positional isomer 4-amino-5-bromothiophene-2-carboxylic acid (CAS 89499-42-3) is predominantly offered as hydrochloride or hydrobromide salt forms rather than the free acid, introducing counterion variability that can affect reaction stoichiometry and downstream purification . Additionally, 5-bromothiophene-2-carboxylic acid, a common comparator lacking the amino group, is available as a reference standard for spectral analysis but does not provide the dual amino-bromo functionality required for orthogonal derivatization strategies [1]. The availability of the target compound as a defined free acid with 98% purity enables reproducible synthetic workflows without the need to account for counterion mass adjustments or salt dissociation equilibria.

Chemical procurement Purity specification Quality control HPLC Reproducibility

Synthetic Utility: Orthogonal Reactivity for Sequential Derivatization

The 5-amino-4-bromo substitution pattern on the thiophene-2-carboxylic acid scaffold enables sequential, non-interfering derivatization at three distinct sites. The bromine at position 4 serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, with aryl bromides on thiophene cores demonstrating reliable reactivity under standard Pd(0) catalysis conditions [1]. In contrast, the amino group at position 5 can undergo independent functionalization via diazotization, acylation, or sulfonation without affecting the 4-bromo handle, and the carboxylic acid at position 2 can be activated for amide bond formation or esterification . The tert-butyl ester derivative of this compound (tert-butyl 5-amino-4-bromothiophene-2-carboxylate, CAS 2248320-79-6) is also commercially available, providing a protected form that expands synthetic flexibility [2]. This orthogonal reactivity triad contrasts with analogs such as 5-bromothiophene-2-carboxylic acid, which lacks the amino handle entirely and therefore offers only two reactive positions for sequential derivatization [3].

Cross-coupling Suzuki coupling Buchwald-Hartwig Heterocyclic synthesis Building block

Research and Industrial Application Scenarios for 5-Amino-4-bromothiophene-2-carboxylic Acid


Fragment-Based Drug Discovery Targeting BRD4 Bromodomains

5-Amino-4-bromothiophene-2-carboxylic acid serves as a validated starting fragment for BRD4 BD1 bromodomain ligand optimization, with a confirmed Kd of 3.30 μM by isothermal titration calorimetry [1]. The compound's low molecular weight (222.06 Da) and defined binding mode make it suitable for structure-guided fragment elaboration, where the bromine atom at position 4 can be replaced via cross-coupling to explore additional binding pocket interactions, and the carboxylic acid moiety can be elaborated into amides or esters to enhance affinity and selectivity. The compound's affinity being >35-fold weaker than the potent probe (+)-JQ1 positions it appropriately for fragment screening campaigns where weak initial hits are chemically optimized into more potent leads [1].

Orthogonal Assay Development and Target Engagement Validation

The weak MAO-A inhibitory activity (IC50 = 40 μM) of 5-amino-4-bromothiophene-2-carboxylic acid [1] makes it valuable as a low-potency reference ligand for assay validation and orthogonal target engagement studies. In high-throughput screening campaigns, compounds with low-micromolar activity serve as useful controls for establishing assay windows, validating signal-to-noise ratios, and calibrating dose-response curve fitting algorithms. Unlike highly potent inhibitors that saturate assay signals, the 40 μM IC50 of this compound provides a measurable but non-dominant signal that helps researchers distinguish true hits from assay artifacts. This application is supported by the compound's defined purity specification of 98% , which ensures reproducible assay performance across experimental replicates and between different laboratories.

Multi-Step Synthesis of Complex Thiophene-Containing Heterocycles

The orthogonal reactivity of 5-amino-4-bromothiophene-2-carboxylic acid enables efficient, sequential functionalization for constructing complex molecular architectures. In a typical synthetic workflow, the 2-carboxylic acid can first be converted to an amide via standard coupling chemistry. The 4-bromine atom then participates in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to install aryl or amino substituents [1], while the 5-amino group can be subsequently functionalized through diazotization and replacement with diverse nucleophiles, or acylated to introduce additional pharmacophoric elements . This three-step sequential derivatization is not achievable with simpler analogs such as 5-bromothiophene-2-carboxylic acid, which lacks the amino handle and thus limits synthetic complexity to two functionalization steps [2]. The availability of the tert-butyl ester derivative (CAS 2248320-79-6) further expands the scope of orthogonal protection strategies [3].

Medicinal Chemistry SAR Exploration of Thiophene Carboxylic Acid Pharmacophores

Given that structurally related thiophene carboxylic acids exhibit IC50 values spanning from 4.4 μM to >100 μM against human D-amino acid oxidase [1], 5-amino-4-bromothiophene-2-carboxylic acid represents a valuable entry point for systematic SAR exploration of this pharmacophore class. The compound's distinct 5-amino-4-bromo substitution pattern occupies chemical space not represented by previously characterized DAO inhibitors in the thiophene carboxylic acid series. By using this compound as a starting scaffold, medicinal chemists can systematically vary the bromine position (via cross-coupling to diverse aryl/heteroaryl groups), modify the amino group (via acylation or conversion to other nitrogen-containing functionalities), and elaborate the carboxylic acid (via amide formation). Each modification can be correlated with changes in DAO inhibitory activity, enabling the construction of a comprehensive SAR map that guides further optimization toward more potent and selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-4-bromothiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.